Orthocaine

Description

Properties

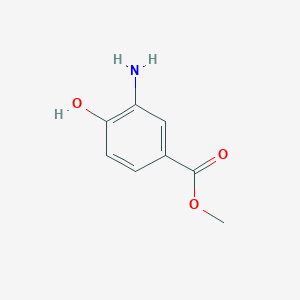

IUPAC Name |

methyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQABZCSYCTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060208 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-25-4, 63435-16-5 | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3-amino-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Orthocaine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. Despite its historical significance, its clinical use has been limited primarily due to its low solubility in water. However, it has found application in topical formulations for pain relief, particularly for dusting onto painful wounds. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological aspects of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and presents diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound.

Chemical Identity and Structure

This compound is a benzoate ester characterized by an amino and a hydroxyl group on the benzene ring.

Chemical Structure:

IUPAC Name: Methyl 3-amino-4-hydroxybenzoate[1]

Synonyms: Orthoform, Orthoform New, Aminobenz, Orthoderm, Methyl m-amino-p-hydroxybenzoate[1][2][3]

Molecular Formula: C₈H₉NO₃[4]

Molecular Weight: 167.16 g/mol [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | White to beige crystalline powder or needles from benzene. | [2] |

| Odor | Odorless | [2] |

| Taste | Tasteless | [2] |

| Melting Point | 143 °C (An allotropic form melts at 111 °C) | [2] |

| Boiling Point | 326.8 °C (Predicted) | |

| Solubility | - Almost insoluble in cold water.- Moderately soluble in hot water.- 1 g dissolves in 6 mL of alcohol.- 1 g dissolves in 50 mL of ether.- Readily dissolves in aqueous NaOH.- Slightly soluble in DMSO and Methanol. | [2] |

| pKa (Predicted) | 8.15 ± 0.18 |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons of the ester group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the substituents), and the methyl carbon of the ester.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages.

-

UV-Vis Spectroscopy: As a substituted benzene derivative, this compound is expected to exhibit characteristic UV absorption maxima. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally in various solvents.

Pharmacology and Mechanism of Action

This compound functions as a local anesthetic by blocking nerve impulse conduction.

Mechanism of Action:

The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[6] By binding to a specific site within the sodium channel, local anesthetics prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This reversible blockade of sodium channels raises the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the nerve signal, resulting in a loss of sensation.

While many local anesthetics possess a tertiary amine group that becomes protonated and is crucial for high-affinity binding to the intracellular side of the sodium channel, this compound is a notable exception as it lacks this feature.[6] Despite this, it still exhibits local anesthetic activity, suggesting a different or less potent mode of interaction with the sodium channel. It is hypothesized that as a neutral molecule, it can readily partition into the lipid bilayer of the nerve membrane and may interact with the sodium channel from within the membrane or at a different binding site than the classic tertiary amine local anesthetics.

Signaling Pathway:

The primary signaling pathway affected by this compound is the propagation of the action potential along the nerve axon, which is directly dependent on the function of voltage-gated sodium channels.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported:

Method 1: Esterification of 3-Amino-4-hydroxybenzoic Acid

This method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, typically hydrogen chloride gas.

Protocol:

-

Dissolve 3-amino-4-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours) to drive the esterification to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain pure this compound crystals.

Method 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate

This method involves the nitration of a precursor followed by the reduction of the nitro group to an amino group.

Protocol:

-

Nitration: Nitrate methyl 4-hydroxybenzoate using a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled low temperature to yield methyl 3-nitro-4-hydroxybenzoate.

-

Isolate and purify the nitrated intermediate.

-

Reduction: Reduce the nitro group of methyl 3-nitro-4-hydroxybenzoate to an amino group. Several reducing agents can be used:

-

Tin and Hydrochloric Acid: Reflux the nitro compound with tin metal in the presence of concentrated hydrochloric acid.

-

Stannous Chloride: Carry out the reduction using stannous chloride in an acidic medium.

-

Sodium Dithionite: This is reported to be an effective reducing agent for this transformation.

-

-

After the reduction is complete, neutralize the reaction mixture and extract the product.

-

Purify the crude this compound by recrystallization as described in Method 1.

Analytical Characterization

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v), should be optimized to achieve good separation.

-

Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. As a benzoate ester, it is anticipated to undergo hydrolysis by plasma and tissue esterases, similar to other ester-type local anesthetics like procaine. This hydrolysis would likely break the ester bond to form 3-amino-4-hydroxybenzoic acid and methanol, which would then be further metabolized and excreted. Its low water solubility likely limits its systemic absorption when applied topically.

Applications and Limitations

Applications:

-

Topical Anesthetic: Due to its low water solubility and consequent low systemic toxicity, this compound has been used as a topical anesthetic, particularly for application to wounds and ulcers to provide localized pain relief.[1]

Limitations:

-

Low Water Solubility: This is the most significant limitation, making it unsuitable for administration by injection.[1]

-

Limited Potency and Duration of Action: Compared to modern local anesthetics, its potency and duration of action are likely to be less favorable.

Conclusion

This compound represents an early example of a synthetic local anesthetic. While its clinical utility is constrained by its physicochemical properties, particularly its low water solubility, a thorough understanding of its chemical structure, properties, and mechanism of action remains valuable from a historical and medicinal chemistry perspective. This technical guide has consolidated the available information on this compound to provide a comprehensive resource for researchers and professionals in the field, highlighting areas where further investigation, particularly into its detailed spectroscopic characterization and pharmacokinetics, could be beneficial.

References

- 1. This compound [drugfuture.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate CAS#: 536-25-4 [m.chemicalbook.com]

- 5. Methyl 3-amino-4-hydroxybenzoate, 95% | Fisher Scientific [fishersci.ca]

- 6. edu.rsc.org [edu.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Orthocaine from p-Hydroxy Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate), a local anesthetic, commencing from the readily available starting material, p-hydroxy methyl benzoate. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a laboratory setting.

Synthesis Overview

The synthesis of this compound from p-hydroxy methyl benzoate is a two-step process. The first step involves the electrophilic nitration of the benzene ring of p-hydroxy methyl benzoate to yield methyl 3-nitro-4-hydroxybenzoate. The subsequent step is the reduction of the nitro group to an amino group, affording the final product, this compound.[1][2]

Experimental Protocols

Step 1: Nitration of p-Hydroxy Methyl Benzoate

This procedure details the synthesis of methyl 3-nitro-4-hydroxybenzoate. The reaction involves the use of a potent nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Procedure:

-

In a conical flask, dissolve p-hydroxy methyl benzoate in concentrated sulfuric acid. Cool the mixture in an ice-water bath to maintain a low temperature.

-

Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice-water bath.

-

Slowly add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate while stirring continuously. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C throughout the addition process.

-

After the complete addition of the nitrating mixture, allow the reaction to proceed at room temperature for a designated period to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice with constant stirring. This will cause the crude methyl 3-nitro-4-hydroxybenzoate to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from methanol to yield a pure crystalline solid.[2]

Quantitative Data for Nitration:

| Parameter | Value | Reference |

| Starting Material | p-Hydroxy Methyl Benzoate | [1][2] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |

| Product | Methyl 3-nitro-4-hydroxybenzoate | [2] |

| Percentage Yield | 95% | [2] |

| Melting Point | 66-69°C | [1] |

Step 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate

This section outlines the reduction of the nitro-intermediate to the final product, this compound. Several reducing agents can be employed for this transformation, with sodium dithionite being reported as a particularly effective option.[1]

Experimental Procedure:

-

Suspend the synthesized methyl 3-nitro-4-hydroxybenzoate in a suitable solvent, such as 30% ethanol.[2]

-

Add a solution of sodium dithionite to the suspension.

-

The reaction mixture is then typically heated to facilitate the reduction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve filtration to remove any insoluble byproducts, followed by extraction and solvent evaporation.

-

The crude product is then purified by recrystallization to obtain pure this compound.

While sodium dithionite is highlighted for its efficacy, other reducing agents have been explored, including stannous chloride (SnCl₂) and zinc in the presence of hydrochloric acid (Zn/HCl).[1] The choice of reducing agent can influence the reaction conditions and the overall yield and purity of the final product.

Quantitative Data for Reduction and Final Product:

| Parameter | Value | Reference |

| Starting Material | Methyl 3-nitro-4-hydroxybenzoate | [2] |

| Preferred Reducing Agent | Sodium Dithionite | [1][2] |

| Solvent | 30% Ethanol | [2] |

| Product | This compound (Methyl 3-amino-4-hydroxybenzoate) | [1] |

| Melting Point | 98-100°C | [1] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical pathway and the logical workflow of the this compound synthesis process.

Caption: Chemical synthesis pathway of this compound.

Caption: Detailed experimental workflow for this compound synthesis.

References

The Core Mechanism of Orthocaine as a Local Anesthetic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine, a methyl ester of 3-amino-4-hydroxybenzoic acid, functions as a local anesthetic by primarily targeting and inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes. This guide delineates the putative molecular mechanism of action of this compound, drawing upon the well-established principles of local anesthetic pharmacology due to a notable scarcity of specific quantitative data for this compound in publicly accessible literature. The blockade of VGSCs by this compound is presumed to be state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to the inhibition of action potential propagation and subsequent nerve conduction block. This document provides a comprehensive overview of the molecular interactions, channel kinetics, and the detailed experimental methodologies employed to investigate these phenomena for local anesthetics, which are directly applicable to the study of this compound.

Introduction

This compound is recognized as one of the simplest molecules exhibiting local anesthetic properties.[1] Despite its historical identification, its clinical and research applications have been limited, primarily due to its low solubility in water.[2] Structurally, this compound is an ester-type local anesthetic, possessing the characteristic three-component structure: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[1][3] This amphipathic nature is crucial for its anesthetic activity, allowing it to partition into the lipid bilayer of neuronal membranes and access its target site.

The fundamental mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels.[3][4][5] This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve impulse transmission.

Molecular Mechanism of Action

The anesthetic effect of this compound is initiated by its diffusion across the neuronal membrane in its un-ionized, lipid-soluble form. Inside the neuron, the lower intracellular pH facilitates the protonation of the tertiary amine, leading to an equilibrium between the un-ionized and ionized (cationic) forms.[1][5] It is the cationic form of the local anesthetic that is believed to be the primary active species responsible for blocking the sodium channel from the cytoplasmic side.[5]

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel, which forms the ion-conducting pore. The interaction is characterized by a state-dependent blockade, meaning the affinity of the drug for the channel varies with the conformational state of the channel (resting, open, or inactivated).[2][4]

-

Resting State: In the resting state, the affinity of local anesthetics for the sodium channel is relatively low.

-

Open and Inactivated States: The affinity is significantly higher for the open and inactivated states of the channel.[4] This property leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.

The binding of the cationic form of this compound to a specific site within the inner pore of the sodium channel physically occludes the channel and stabilizes the inactivated state.[1] This stabilization prevents the channel from returning to the resting state, making it unavailable for subsequent action potential generation.

Potential Off-Target Effects

While VGSCs are the primary targets, local anesthetics at higher concentrations can also interact with other ion channels and receptors, which may contribute to both their anesthetic profile and potential side effects.

-

Potassium Channels: Some local anesthetics have been shown to inhibit various types of potassium channels, which could affect the repolarization phase of the action potential and neuronal excitability.

-

Calcium Channels: Blockade of voltage-gated calcium channels by local anesthetics has also been reported, which can influence neurotransmitter release at synapses.

-

G-Protein Coupled Receptors (GPCRs): There is evidence that local anesthetics can modulate the function of certain GPCRs, potentially through interactions with the Gαq subunit.

Due to the lack of specific studies on this compound, its precise off-target profile remains to be elucidated.

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of specific quantitative data for this compound regarding its binding affinity (Kd) and potency (IC50/EC50) for its molecular targets. The table below presents a template for the types of quantitative data that would be essential for a comprehensive understanding of this compound's mechanism of action, with placeholder values to illustrate the format. This data would typically be generated using the experimental protocols detailed in the following section.

| Parameter | Molecular Target | Experimental Condition | Putative Value | Reference |

| IC50 (Tonic Block) | Nav1.x (Resting State) | Whole-cell voltage clamp | High µM to mM range | Fictional |

| IC50 (Phasic Block) | Nav1.x (Inactivated State) | Whole-cell voltage clamp (10 Hz) | Low to mid µM range | Fictional |

| Kd (Resting State) | Nav1.x | Radioligand binding assay | High µM range | Fictional |

| Kd (Inactivated State) | Nav1.x | Radioligand binding assay | Low µM range | Fictional |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound. These protocols are based on standard practices for studying other local anesthetics.

Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated sodium channels in a neuronal cell line (e.g., ND7/23 cells) or primary neurons.

Cell Preparation:

-

Culture cells on glass coverslips to a confluency of 50-70%.

-

Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with external solution.

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -100 mV to ensure the majority of sodium channels are in the resting state.

-

To measure tonic block, apply a depolarizing step to 0 mV for 20 ms every 30 seconds (0.033 Hz).

-

To measure phasic (use-dependent) block, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

-

Record baseline currents in the external solution.

-

Perfuse the chamber with increasing concentrations of this compound dissolved in the external solution and repeat the voltage protocols.

-

Wash out the drug with the external solution to assess the reversibility of the block.

Data Analysis:

-

Measure the peak inward sodium current for each condition.

-

Normalize the current in the presence of this compound to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Nerve Conduction Velocity (NCV) Measurement in an ex vivo Nerve Preparation

This protocol assesses the functional blockade of nerve impulse propagation by this compound in an isolated nerve (e.g., frog sciatic nerve).

Experimental Setup:

-

Dissect the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.

-

Continuously perfuse the nerve with oxygenated Ringer's solution.

Protocol:

-

Deliver supramaximal electrical stimuli to one end of the nerve and record the compound action potential (CAP) at the other end.

-

Measure the baseline CAP amplitude and latency.

-

Replace the Ringer's solution with a solution containing a known concentration of this compound.

-

Record the CAP at regular intervals to determine the time course of the nerve block.

-

Calculate the conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency.

-

After complete block, wash the nerve with Ringer's solution to observe recovery.

Data Analysis:

-

Plot the CAP amplitude and conduction velocity as a function of time.

-

Determine the concentration of this compound required to produce a 50% reduction in CAP amplitude.

Visualizations

The following diagrams illustrate the key concepts of this compound's mechanism of action and the experimental workflows.

Caption: Putative mechanism of this compound action on VGSCs.

Caption: Experimental workflow for IC50 determination.

Conclusion

The mechanism of action of this compound as a local anesthetic is fundamentally understood to be the blockade of voltage-gated sodium channels, a hallmark of this class of drugs. Its amphipathic structure facilitates membrane permeation and interaction with the intracellular binding site on the channel. While the qualitative aspects of its action can be inferred from extensive research on other local anesthetics, a significant gap exists in the literature regarding specific quantitative data (IC50, Kd) for this compound. The experimental protocols detailed herein provide a clear roadmap for future research to precisely characterize its pharmacological profile. Such studies are essential for a complete understanding of its anesthetic properties and for any potential future development of this compound-related compounds.

References

- 1. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. researchgate.net [researchgate.net]

Discovery and History of Orthocaine Development

An in-depth technical guide on the discovery and history of Orthocaine development for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. It emerged from the scientific pursuit of synthetic alternatives to cocaine, the first local anesthetic, which was limited by its toxicity and addictive properties.[1][2] this compound, also known by the trade name Orthoform, was primarily used as a topical anesthetic in powder form due to its low solubility in water.[1] It was often applied to painful wounds and used in dental procedures to alleviate pain after extractions.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical use of this compound.

Chemical and Physical Properties

This compound is an ester-type local anesthetic. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | |

| Synonyms | Orthoform, Orthoform New, Aminobenz | |

| CAS Number | 536-25-4 | |

| Chemical Formula | C₈H₉NO₃ | |

| Molar Mass | 167.16 g/mol | |

| Melting Point | 143 °C | |

| Appearance | White, crystalline, odorless, and tasteless powder | [1] |

| Solubility | Slightly soluble in water | [1] |

Historical Synthesis of this compound

The initial synthesis of this compound is attributed to Alfred Einhorn and B. Pfyl in 1900, with earlier work on a related compound by K. Auwers and G. Röhrig in 1897. The historical methods laid the groundwork for its production.

Einhorn and Pfyl Synthesis (1900)

The method developed by Einhorn and Pfyl involved the esterification of 3-amino-4-hydroxybenzoic acid.

Experimental Protocol:

-

Starting Material: 3-amino-4-hydroxybenzoic acid

-

Reagents: Methanol, dry hydrogen chloride gas

-

Procedure:

-

Dissolve 3-amino-4-hydroxybenzoic acid in methanol.

-

Saturate the solution with dry hydrogen chloride gas.

-

The reaction mixture is likely heated under reflux to drive the esterification.

-

Upon cooling, the hydrochloride salt of this compound precipitates.

-

The precipitate is collected by filtration.

-

The free base, this compound, is obtained by neutralization with a suitable base (e.g., sodium bicarbonate), followed by extraction and purification, likely through recrystallization.

-

This protocol is a generalized representation based on the available chemical literature of the time. The original publication would contain specific quantities, reaction times, and purification details.

Auwers and Röhrig Synthesis (1897)

This earlier method involved the reduction of a nitro-substituted precursor.

Experimental Protocol:

-

Starting Material: Methyl 3-nitro-4-hydroxybenzoate

-

Reducing Agent: Aluminum amalgam

-

Procedure:

-

Prepare an aluminum amalgam by treating aluminum foil or turnings with a mercury(II) chloride solution.

-

Dissolve methyl 3-nitro-4-hydroxybenzoate in a suitable solvent (e.g., ether or ethanol).

-

Add the aluminum amalgam to the solution of the nitro compound.

-

The reduction proceeds, likely with gentle heating or at room temperature, converting the nitro group (-NO₂) to an amino group (-NH₂).

-

After the reaction is complete, the reaction mixture is filtered to remove the aluminum oxide and residual amalgam.

-

The solvent is evaporated, and the resulting crude this compound is purified, typically by recrystallization.

-

This protocol is a generalized representation. Specific details would be found in the original 1897 publication.

Modern Synthesis Approach

A more recent and economical synthesis method has been developed, which involves the nitration of a readily available starting material followed by reduction.

Experimental Workflow:

References

Orthocaine: A Technical Guide on Solubility and Research Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century.[1] Its application in clinical practice has been historically limited due to its low solubility in aqueous solutions.[1][2] However, its physicochemical properties, particularly its solubility profile, make it an interesting subject for research in drug formulation and delivery. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and explores the research implications of its solubility characteristics in modern drug development.

This compound: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₃ | [2] |

| Molar Mass | 167.16 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 143 °C (stable form), 111 °C (allotropic form from chloroform) | [2] |

| pKa | Not explicitly found |

This compound Solubility

The solubility of a drug is a critical determinant of its bioavailability and therapeutic efficacy. This compound is characterized by its poor aqueous solubility, which has been a significant hurdle in its clinical application.[1]

Qualitative and Semi-Quantitative Solubility Data

This compound exhibits differential solubility across various solvents. It is almost insoluble in cold water but moderately soluble in hot water, though it undergoes gradual decomposition.[2] Its hydrochloride and hydrobromide salts are water-soluble.[2]

Table 1: Semi-Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Approximate Concentration ( g/100 mL) | Reference |

| Cold Water | Almost insoluble | - | [2] |

| Hot Water | Moderately soluble | - | [2] |

| Alcohol (Ethanol) | 1 g in 6 mL | ~16.7 | [2] |

| Ether | 1 g in 50 mL | ~2.0 | [2] |

| Aqueous NaOH | Readily dissolves | - | [2] |

| DMSO | 100 mg/mL (for stock solutions) | 10 | [3] |

| Methanol | Improved solubility | - | [4] |

Note: The concentrations in g/100 mL are calculated from the provided ratios and may vary with temperature.

Factors Affecting this compound Solubility

-

Temperature: As with many compounds, the solubility of this compound in water increases with temperature.[2] However, this is accompanied by decomposition in hot water.[2]

-

pH: The presence of amino and hydroxyl groups in the this compound molecule suggests that its solubility is pH-dependent. It readily dissolves in aqueous sodium hydroxide, indicating that the formation of a salt at high pH increases its aqueous solubility.[2]

-

Salt Formation: The hydrochloride (HCl) and hydrobromide (HBr) salts of this compound are water-soluble, a common strategy to enhance the aqueous solubility of poorly soluble drugs.[2]

Experimental Protocols

Accurate determination of solubility is fundamental in pre-formulation studies. The following are detailed methodologies for key experiments related to this compound solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water, ethanol, phosphate buffer at various pH values).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to separate the solid phase from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Methods for Quantification of this compound

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Typical HPLC-UV Parameters for this compound Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in a suitable ratio. The pH of the buffer may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.

-

Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound standards against their concentrations. The concentration of this compound in the sample is then determined from this curve.

Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of this compound in the chosen solvent. Scan the solution across a range of UV-visible wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted sample solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

Research Implications of this compound's Solubility

The low aqueous solubility of this compound presents both challenges and opportunities in drug development.

Formulation Strategies for Poorly Soluble Drugs

This compound can serve as a model compound for studying and developing formulation strategies to enhance the solubility and bioavailability of poorly soluble drugs.[5][6] These strategies include:

-

Salt Formation: As demonstrated by its water-soluble hydrochloride and hydrobromide salts, this is a primary method to improve aqueous solubility.[2]

-

Use of Co-solvents: The solubility of this compound is significantly higher in organic solvents like ethanol and methanol.[2][4] This property can be exploited in the formulation of liquid dosage forms.

-

pH Adjustment: Formulations can be buffered to a pH where this compound is more soluble.

-

Solid Dispersions: Incorporating this compound into a polymeric carrier in an amorphous state can enhance its dissolution rate and apparent solubility.

Advanced Drug Delivery Systems

The limitations of this compound's solubility have driven research into novel drug delivery systems to improve its therapeutic potential.

-

Topical and Transdermal Delivery: Due to its lipophilic nature, this compound is a candidate for topical and transdermal drug delivery systems, such as creams, gels, and patches.[1] Its solubility in the formulation vehicle is a critical factor for effective skin permeation.

-

Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanoemulsions, or solid lipid nanoparticles can improve its solubility, stability, and targeted delivery. While specific research on this compound-loaded nanoparticles is limited, the principles applied to other poorly soluble local anesthetics are relevant. These formulations can enhance drug loading and provide sustained release, prolonging the anesthetic effect.

Understanding Drug-Membrane Interactions

The amphiphilic nature of this compound, with both hydrophobic and hydrophilic moieties, governs its interaction with biological membranes. Its lipid solubility is crucial for penetrating the nerve cell membrane to reach its target, the voltage-gated sodium channels.[7][8] Studying the partitioning of this compound between aqueous and lipid phases provides insights into its mechanism of action and can aid in the design of more effective local anesthetics.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Local Anesthetics

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in nerve cell membranes. This action inhibits the propagation of action potentials, thereby blocking the sensation of pain.

Mechanism of Action of this compound as a Sodium Channel Blocker.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC-UV analysis.

Experimental Workflow for this compound Solubility Determination.

Conclusion

This compound, despite its limited historical clinical use due to poor aqueous solubility, remains a valuable compound for scientific research. Its distinct solubility profile provides a platform for investigating various formulation strategies aimed at enhancing the delivery of poorly soluble drugs. A thorough understanding of its solubility in different solvents and conditions is crucial for its potential application in modern drug delivery systems, such as transdermal patches and nanoformulations. The experimental protocols detailed in this guide offer a robust framework for researchers to accurately characterize the solubility of this compound and similar compounds, thereby facilitating further research and development in the field of pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interaction of local anesthetics with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Orthocaine

Disclaimer: Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic developed in the 1890s.[1][2] Due to its limited use and low water solubility, specific pharmacokinetic and pharmacodynamic data for this compound are scarce in modern scientific literature.[1] Consequently, this guide provides a comprehensive overview based on the established principles of local anesthetics in its chemical class (benzoate esters) and outlines the standard experimental protocols that would be employed for its characterization.

Introduction to this compound

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][3][4][][6] Historically, it has been used in powdered form for topical application to painful wounds, a method necessitated by its poor solubility in aqueous solutions.[1][6] Like other local anesthetics from its era, it was developed as an alternative to cocaine, seeking to retain the anesthetic properties while reducing toxicity and the potential for addiction.[2][7][8][9]

Chemical Structure:

-

Molecular Weight: 167.16 g/mol [4][]

Pharmacodynamics: The Mechanism of Action

The primary pharmacodynamic effect of local anesthetics is the blockade of nerve impulse conduction. This is achieved by inhibiting the propagation of action potentials in neurons.

2.1. Primary Target: Voltage-Gated Sodium Channels

The universally accepted mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels.[9] These channels are critical for the rapid influx of sodium ions that leads to the depolarization phase of an action potential. By blocking these channels, local anesthetics prevent depolarization, thus halting the transmission of the nerve impulse.

Local anesthetics are thought to physically obstruct the sodium channel pore. They bind to a specific receptor site within the channel, which is more accessible when the channel is in the open or inactivated state. This property leads to a phenomenon known as "use-dependent block," where the anesthetic effect is more pronounced in rapidly firing neurons.

2.2. Signaling Pathway

The following diagram illustrates the mechanism of action of a local anesthetic like this compound at the neuronal membrane.

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of this compound have not been specifically documented. However, as a benzoate ester, its pharmacokinetic profile can be predicted based on the known behavior of this class of local anesthetics.[9]

3.1. Absorption

The absorption of a local anesthetic is highly dependent on the site of administration, its formulation, and the presence of vasoconstrictors.

-

Topical Application: Given its historical use as a powder on wounds, absorption would occur from the site of application.[1] The rate would be influenced by the vascularity of the tissue.

-

Systemic Absorption: The addition of a vasoconstrictor, such as epinephrine, is a common practice with local anesthetics to decrease the rate of systemic absorption.[10] This prolongs the duration of action at the desired site and reduces the risk of systemic toxicity.[10]

3.2. Distribution

Once absorbed into the systemic circulation, local anesthetics are distributed to all tissues. The extent of distribution is influenced by the drug's lipid solubility and protein binding. Highly vascular organs such as the brain, heart, liver, and kidneys will initially receive higher concentrations.

3.3. Metabolism

As an ester-type local anesthetic, this compound is expected to be rapidly metabolized by plasma pseudocholinesterases (butyrylcholinesterase).[9] This hydrolysis would likely lead to the formation of 3-amino-4-hydroxybenzoic acid and methanol. This rapid metabolism in the plasma is a characteristic feature of ester anesthetics and generally results in a shorter half-life compared to amide-type local anesthetics, which are metabolized in the liver.[9]

3.4. Excretion

The metabolites of this compound are expected to be water-soluble and excreted by the kidneys into the urine.

3.5. Summary of Predicted Pharmacokinetic Parameters

The following table provides a hypothetical summary of the expected pharmacokinetic properties of this compound, contrasted with the known parameters of Benzocaine, another topical ester anesthetic.

| Parameter | This compound (Predicted) | Benzocaine (for comparison) |

| Route of Administration | Topical | Topical |

| Primary Metabolism | Hydrolysis by plasma pseudocholinesterases | Hydrolysis by plasma pseudocholinesterases |

| Primary Metabolites | 3-amino-4-hydroxybenzoic acid, methanol | Para-aminobenzoic acid (PABA), ethanol |

| Systemic Half-life | Short | Short |

| Excretion | Renal (as metabolites) | Renal (as metabolites) |

Note: The data for this compound is predictive and not based on direct experimental evidence.

Experimental Protocols

To fully characterize the pharmacokinetics and pharmacodynamics of this compound, a series of in vitro and in vivo experiments would be required. The following outlines standard methodologies.

4.1. In Vitro Pharmacodynamic Studies

-

Electrophysiology (Patch Clamp): This technique would be used to directly measure the blocking effect of this compound on voltage-gated sodium channels in isolated neurons or cultured cells expressing these channels. The concentration-response relationship would be determined to calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Radioligand Binding Assays: These assays would determine the binding affinity (Kᵢ) of this compound to the sodium channel receptor site. This involves competing with a radiolabeled ligand known to bind to the channel.

4.2. In Vitro Pharmacokinetic Studies

-

Plasma Stability Assay: This experiment would confirm the predicted rapid hydrolysis of this compound by incubating it with human plasma and measuring its degradation over time.

-

Metabolite Identification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be used to identify the metabolites formed during the plasma stability assay.

4.3. In Vivo Studies

-

Animal Models of Anesthesia: A common model is the rat sciatic nerve block. This compound would be injected near the sciatic nerve, and the onset, duration, and intensity of the sensory and motor block would be measured.

-

Pharmacokinetic Studies in Animals: After administering this compound to an animal model (e.g., rats or rabbits) via a relevant route, blood samples would be collected at various time points. The concentration of this compound and its primary metabolites would be measured to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, clearance, and elimination half-life.

-

Toxicology Studies: Acute toxicity studies in animal models (e.g., mice) would be conducted to determine the LD₅₀ (median lethal dose) and to observe any signs of systemic toxicity, such as effects on the central nervous and cardiovascular systems.[11][12]

4.4. Experimental Workflow Diagram

The logical flow of experiments to characterize a local anesthetic like this compound is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 536-25-4 | this compound| Orthoderm; Orthoform; Aminobenz; NSC 9813; NSC9813; NSC-9813;Methyl 3-amino-4-hydroxybenzoate|BioChemPartner [m.biochempartner.com]

- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 7. Local anesthetic - Wikipedia [en.wikipedia.org]

- 8. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 10. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of animal studies to determine the effects and human risks of environmental toxicants (drugs, chemicals, and physical agents) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Orthocaine: A Technical Guide to the Methyl Ester of 3-Amino-4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and biological activity. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a white to beige crystalline solid.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [2][4][5] |

| Molecular Weight | 167.16 g/mol | [2][5] |

| CAS Number | 536-25-4 | [2][4] |

| Melting Point | 141-143 °C | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and DMSO. | [2][4] |

| pKa | 8.15 ± 0.18 (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of p-hydroxy methyl benzoate followed by the reduction of the nitro group.[1][7]

Experimental Protocol: Synthesis of this compound from p-Hydroxy Methyl Benzoate

Materials:

-

p-Hydroxy methyl benzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Dithionite (Na₂S₂O₄)

-

Ethanol

-

Methanol

-

Ice

-

Distilled Water

-

Beakers

-

Erlenmeyer flasks

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH indicator paper

Procedure:

Step 1: Nitration of p-Hydroxy Methyl Benzoate

-

In a flask, dissolve p-hydroxy methyl benzoate in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice with constant stirring.

-

Filter the precipitated methyl 3-nitro-4-hydroxybenzoate, wash with cold water until the washings are neutral to litmus paper, and dry the product.

Step 2: Reduction of Methyl 3-Nitro-4-hydroxybenzoate

-

Suspend the dried methyl 3-nitro-4-hydroxybenzoate in a mixture of ethanol and water.

-

Heat the suspension to reflux.

-

Gradually add sodium dithionite to the refluxing mixture. The color of the solution should change, indicating the reduction of the nitro group.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water or methanol-water, to obtain pure methyl 3-amino-4-hydroxybenzoate.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Thin Layer Chromatography (TLC)

TLC is used to monitor the progress of the reaction and assess the purity of the final product.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used. The exact ratio may need to be optimized.

-

Visualization: UV light (254 nm) or staining with an appropriate agent (e.g., iodine vapor).

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H and O-H stretching (broad) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1700 | C=O (ester) stretching |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | C-O (ester) stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.6-7.8 (m, 2H, Ar-H)

-

δ ~6.8 (d, 1H, Ar-H)

-

δ ~4.5 (br s, 2H, -NH₂)

-

δ ~3.9 (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~167 (C=O)

-

δ ~150 (Ar-C-OH)

-

δ ~138 (Ar-C-NH₂)

-

δ ~125-130 (Ar-CH)

-

δ ~115 (Ar-CH)

-

δ ~52 (-OCH₃)

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 167

-

Key Fragmentation Peaks:

-

m/z = 136 ([M-OCH₃]⁺)

-

m/z = 108 ([M-COOCH₃]⁺)

-

Biological Activity and Mechanism of Action

This compound functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[8][9] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.

Quantitative Biological Data

| Compound | Target | IC₅₀ | LD₅₀ (species, route) |

| Benzocaine | Voltage-gated Na⁺ channel | 0.8 mM | 2500 mg/kg (rat, oral) |

| Lidocaine | Voltage-gated Na⁺ channel | ~60 µM (inactivated state) | 459 mg/kg (rat, oral) |

Experimental Protocol: In Vivo Local Anesthetic Activity (Sciatic Nerve Block Model)

Animals:

-

Adult male Wistar rats (200-250 g)

Materials:

-

This compound solution (e.g., 0.5%, 1%, 2% in sterile saline)

-

Positive control: Lidocaine solution (2%)

-

Negative control: Sterile saline

-

Insulin syringes

-

Forceps

-

Heating lamp

Procedure:

-

Anesthetize the rats lightly with a suitable anesthetic (e.g., isoflurane).

-

Shave the hair on the lateral aspect of the thigh.

-

Identify the injection site posterior to the greater trochanter.

-

Inject 0.2 mL of the test solution (this compound, Lidocaine, or saline) perineurally to the sciatic nerve.

-

Assess the motor blockade at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) by observing the animal's ability to use the injected limb. A common method is the tail-flick test or observing the response to a gentle pinch of the paw.

-

The onset of action is the time taken to achieve complete motor blockade.

-

The duration of action is the time from the onset of complete blockade to the time when the motor function returns to normal.

Toxicity Profile

Experimental Protocol: Acute Toxicity Study (LD₅₀ Determination)

Animals:

-

Mice or rats (specific strain, age, and sex should be recorded)

Materials:

-

This compound in a suitable vehicle

-

Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

-

Animal cages

-

Observation sheets

Procedure (Up-and-Down Procedure - a method to reduce animal use):

-

Dose a single animal with a starting dose of this compound.

-

Observe the animal for signs of toxicity and mortality for a defined period (e.g., 24-48 hours).

-

If the animal survives, the dose for the next animal is increased by a fixed factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

This process is continued for a series of animals.

-

The LD₅₀ is calculated from the pattern of outcomes using appropriate statistical methods.

-

All observations, including clinical signs of toxicity, should be meticulously recorded.

Conclusion

This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic with a well-defined chemical structure and synthesis pathway. This guide has provided a comprehensive overview of its properties, synthesis, and methods for its analytical and biological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of anesthetic drug development. Further studies are warranted to fully elucidate its quantitative biological activity and toxicity profile.

References

- 1. nysora.com [nysora.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. sophion.com [sophion.com]

- 7. surimex.com.au [surimex.com.au]

- 8. MTT (Assay protocol [protocols.io]

- 9. nysora.com [nysora.com]

Orthocaine: An In-depth Technical Guide to its Early Studies and Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. As one of the earlier synthetic local anesthetics, its study provides valuable insight into the historical development of pain management pharmaceuticals. This technical guide consolidates the available early literature on this compound, presenting its chemical properties, synthesis, and mechanism of action. Due to its limited use and the era of its discovery, extensive quantitative pharmacological data comparable to modern standards is scarce in readily available literature.

Chemical and Physical Properties

This compound is an ester of p-hydroxybenzoic acid.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 3-amino-4-hydroxybenzoate | [2] |

| Synonyms | Orthoform, Orthoform New, Aminobenz | [2] |

| CAS Number | 536-25-4 | [2] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molar Mass | 167.16 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 141-143 °C | [2] |

| Solubility | Sparingly soluble in water | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound in early studies involved a two-step process starting from p-hydroxybenzoic acid.

Step 1: Nitration of p-hydroxybenzoic acid

Step 2: Esterification and Reduction

The resulting 4-hydroxy-3-nitrobenzoic acid is then esterified and the nitro group is reduced to an amino group to yield this compound. Again, specific, detailed protocols from the original discoverers, Einhorn and Oppenheimer, are not available in modern digital archives. A general representation of this workflow is provided below.

Mechanism of Action

As a local anesthetic, this compound's mechanism of action is consistent with other drugs in its class: the blockade of voltage-gated sodium channels in nerve membranes.[4] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials and preventing the transmission of pain signals.

The interaction of local anesthetics with sodium channels is state-dependent, with higher affinity for the open and inactivated states of the channel. While specific binding affinity and IC50 values for this compound are not available in the reviewed literature, this general mechanism is well-established for local anesthetics.

Metabolism

The metabolism of this compound, as an ester of p-hydroxybenzoic acid, is presumed to follow the metabolic pathways of other parabens. These compounds are primarily metabolized in the liver and other tissues by esterases, which hydrolyze the ester bond to yield p-hydroxybenzoic acid and the corresponding alcohol (in this case, methanol).[5][6] The resulting p-hydroxybenzoic acid can then undergo further conjugation reactions, such as glucuronidation or sulfation, before being excreted.[7][8]

Quantitative Data

A comprehensive search of available early literature and modern databases did not yield specific quantitative data on the potency of this compound, such as IC50 values for sodium channel blockade or binding affinities. The table below includes IC50 values for other local anesthetics to provide a comparative context for the potency of this class of drugs.

| Local Anesthetic | IC50 for Na+ Channel Block (μM) | Reference |

| Tetracaine | 0.7 | [9] |

| Bupivacaine | 27 | [9] |

| Lidocaine | 204 | [9] |

| Procaine | 60 | [9] |

| This compound | Data not available |

Conclusion

This compound represents an early milestone in the development of synthetic local anesthetics. While its clinical use was limited due to poor solubility, its study contributed to the foundational understanding of structure-activity relationships in this drug class. This guide has summarized the available information on its chemical properties, synthesis, and mechanism of action based on early literature. The lack of specific quantitative pharmacological data highlights the challenges in retrospectively applying modern standards to historical pharmaceutical research. Further investigation into archived, non-digitized historical chemical and pharmacological journals may yet uncover more detailed information about this early anesthetic.

References

- 1. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasorelaxant Action of the Chloroform Fraction of Orthosiphon stamineus via NO/cGMP Pathway, Potassium and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophysiological Effects of Orthocaine on Nerve Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct electrophysiological data for Orthocaine (Methyl 3-amino-4-hydroxybenzoate), a local anesthetic developed in the 1890s, is scarce in modern scientific literature due to its limited historical use and low water solubility.[1][2] This guide will therefore detail the fundamental electrophysiological effects of local anesthetics on nerve cells by using the extensively studied and representative compound, Lidocaine , as the primary exemplar. The core mechanisms described are foundational to the action of this class of drugs, including this compound.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which local anesthetics exert their effect is the blockade of voltage-gated sodium channels (Nav) in the neuronal cell membrane.[3][4] These channels are integral to the initiation and propagation of action potentials.[5] By binding to a specific receptor site within the inner pore of the Nav channel, these drugs physically obstruct the influx of sodium ions (Na⁺), which is necessary for membrane depolarization.[5][6] This action increases the threshold for electrical excitability, slows the propagation of nerve impulses, and, at sufficient concentrations, prevents the generation of an action potential altogether, resulting in a reversible block of nerve conduction.[7]

The interaction is highly dependent on the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis.

The Modulated Receptor Hypothesis

The Modulated Receptor Hypothesis is a cornerstone model that explains the voltage- and use-dependent nature of local anesthetic action.[6][8][9][10] It posits that the affinity of the local anesthetic for its binding site on the sodium channel changes depending on the channel's conformational state.[8][9]

-

Resting State: Channels have a low affinity for the drug.

-

Open and Inactivated States: Channels have a significantly higher affinity for the drug.[11]

Because nerve impulses involve the rapid transition of sodium channels from a resting to an open and then inactivated state, neurons that are firing more frequently are more susceptible to blockade. This phenomenon is known as "use-dependent" or "phasic" block.[9][11] The drug effectively "traps" channels in a non-conducting state, stabilizing the inactivated conformation and prolonging the refractory period.[6]

Caption: Modulated Receptor Hypothesis state diagram.

Quantitative Data Presentation: Effects of Lidocaine

The following tables summarize key quantitative data on the electrophysiological effects of Lidocaine on nerve cells, derived from various experimental studies.

Table 1: Inhibitory Effects of Lidocaine on Voltage-Gated Ion Channels

| Channel Type | Neuron/Cell Type | IC₅₀ (Concentration for 50% Inhibition) | Reference(s) |

|---|---|---|---|

| Total Voltage-Gated Na⁺ Current (INa) | Dorsal Root Ganglion (DRG) Neurons | 1.42 ± 0.17 mM | [5] |

| TTX-Resistant Na⁺ Current (TTX-R INa) | Dorsal Root Ganglion (DRG) Neurons | 0.44 ± 0.09 mM | [5] |

| Hyperpolarization-Activated Cation Current (Ih) | Thalamocortical Neurons | 72 µM | [12] |

| Hyperpolarization-Activated Cation Current (Ih) | Spinal Substantia Gelatinosa Neurons | 80 µM | [13] |

| Voltage-Gated K⁺ Channels | Various Neurons | 10- to 80-fold lower affinity than for Na⁺ channels |[14] |

Table 2: Effects of Lidocaine on Neuronal Action Potential (AP) Parameters

| Parameter | Effect | Neuron/Cell Type | Reference(s) |

|---|---|---|---|

| Peak Amplitude | Decreased | Spinal Dorsal Horn Neurons | [15] |

| Decreased | Rat Superior Cervical Ganglia | [7] | |

| Duration | Increased | Spinal Dorsal Horn Neurons | [15] |

| Increased | Rat Superior Cervical Ganglia | [7] | |

| Firing Threshold | Increased | Rat Superior Cervical Ganglia | [7] |

| Maximum Depolarization Rate (Vmax) | Decreased | Spinal Dorsal Horn Neurons | [15] |

| Maximum Repolarization Rate | Decreased | Spinal Dorsal Horn Neurons | [15] |

| Repetitive Firing | Reduced | Tonically Firing Spinal Neurons |[15] |

Secondary Effects on Other Ion Channels

While Nav channels are the primary target, local anesthetics also affect other ion channels, which contributes to their overall electrophysiological profile.

-

Potassium Channels (Kv): Lidocaine blocks voltage-gated potassium channels, albeit with significantly lower affinity than for sodium channels.[14] This inhibition of the outward K⁺ current, which is responsible for the repolarization phase, leads to a broadening of the action potential duration.[14][15]

-

Hyperpolarization-Activated Cation Channels (HCN): Lidocaine is a potent inhibitor of the current generated by HCN channels, known as Ih.[12][13] This current is important for setting the resting membrane potential and for rhythmic firing in some neurons. Inhibition of Ih can lead to membrane hyperpolarization and a reduction in spontaneous firing.[12]

Experimental Protocols

The gold-standard technique for studying the electrophysiological effects of drugs on nerve cells is the whole-cell patch-clamp method.[16]

Whole-Cell Patch-Clamp Protocol for Recording Ion Currents

This protocol describes a typical procedure for measuring the effect of a local anesthetic on voltage-gated sodium currents in cultured neurons.

-

Cell Preparation: Neurons (e.g., primary dorsal root ganglion neurons) are cultured on glass coverslips.[11]

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH is adjusted to 7.4 with NaOH. To isolate Na⁺ currents, K⁺ channel blockers (e.g., Tetraethylammonium) and Ca²⁺ channel blockers (e.g., CdCl₂) are often added.[11]

-